molecular formula C10H12FNO2 B3043106 Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate CAS No. 73283-54-2

Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate

Cat. No.: B3043106
CAS No.: 73283-54-2
M. Wt: 197.21 g/mol
InChI Key: NCSHKOSBEYDZFY-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate is a useful research compound. Its molecular formula is C10H12FNO2 and its molecular weight is 197.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSHKOSBEYDZFY-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structure-activity relationship of H-Phe(4-F)-OMe in peptides

Author: BenchChem Technical Support Team. Date: February 2026

Fluorination at the Frontier: The SAR Profile of H-Phe(4-F)-OMe in Peptide Therapeutics

Executive Summary: The Fluorine Scan

In the landscape of peptide drug discovery, the modification of aromatic side chains is a high-yield strategy for optimizing pharmacokinetics and potency. H-Phe(4-F)-OMe (Methyl 4-fluoro-L-phenylalaninate) represents a critical chemical probe and therapeutic building block. It combines the bioisosteric utility of the fluorine atom—mimicking hydrogen’s sterics while altering electronics—with the C-terminal methyl ester, which modulates solubility and cell permeability.

This guide dissects the Structure-Activity Relationship (SAR) of this specific moiety, moving beyond basic substitution to explore the electronic, steric, and metabolic consequences of 4-fluorination in peptide backbones.

Physicochemical Architecture

To deploy H-Phe(4-F)-OMe effectively, one must understand the atomic-level perturbations introduced by the fluorine atom at the para position.

Electronic Tuning & Quadrupole Moments

The most profound effect of 4-F substitution is electronic. The benzene ring of native Phenylalanine (Phe) possesses a negative electrostatic potential on its face (quadrupole moment


 B). This facilitates edge-to-face interactions with other aromatics or cation-

interactions with Lys/Arg residues.
  • The Fluorine Pull: Fluorine is the most electronegative element (

    
    ). Placing it at the para position withdraws electron density from the aromatic ring through the 
    
    
    
    -bond (
    
    
    effect), while donating density back via resonance (
    
    
    effect) to a lesser extent.
  • The Result: The electron density on the face of the ring is reduced, but not fully inverted (unlike pentafluorophenylalanine). This "attenuation" allows for fine-tuning of binding affinity. It strengthens interactions with electron-rich partners by reducing the repulsive forces of the native

    
    -cloud.
    
Steric Bioisosterism

Fluorine’s Van der Waals radius (1.47 Å) is remarkably close to that of Hydrogen (1.20 Å). Consequently, H-Phe(4-F)-OMe fits into binding pockets designed for native Phe with minimal steric penalty. This "stealth" property allows researchers to alter electronics without disrupting the global conformation of the peptide.

Lipophilicity and Permeability (The -OMe Factor)

While the 4-F substitution increases the lipophilicity of the side chain (increasing logP), the -OMe (methyl ester) moiety plays a dual role:

  • Synthetic Protection: It caps the C-terminus, preventing racemization and side reactions during solution-phase coupling.

  • Prodrug/Permeability: It masks the charged carboxylate, creating a neutral, hydrophobic C-terminus that significantly enhances passive membrane diffusion.

Table 1: Comparative Physicochemical Profile

PropertyH-Phe-OMe (Native)H-Phe(4-F)-OMe (Modified)Impact on SAR
Van der Waals Radius (C4) 1.20 Å (H)1.47 Å (F)Minimal steric clash; "Stealth" substitution.
Electronegativity (C4) 2.1 (H)3.98 (F)Polarizes the ring; alters

-stacking geometry.
C-X Bond Strength ~98 kcal/mol~116 kcal/molIncreases metabolic stability against oxidation.
Lipophilicity (

)
0.00+0.14Increases hydrophobic collapse/receptor burial.
pKa (Ring Protons) ~43< 43Increases acidity of remaining ring protons (H-bond donors).

Mechanistic SAR: Binding and Stability

The incorporation of H-Phe(4-F)-OMe influences biological activity through three primary mechanisms.

Perturbation of -Interactions

In native peptides, Phe often engages in T-shaped (edge-to-face)


-stacking. The 4-F substitution polarizes the C-F bond, creating a local dipole.
  • Scenario A (Binding Increase): If the receptor pocket contains an electron-rich aromatic residue (e.g., Trp, Tyr), the electron-deficient 4-F-Phe ring binds more tightly due to reduced electrostatic repulsion.

  • Scenario B (Binding Decrease): If the receptor relies on a cation-

    
     interaction (e.g., with a specific Arg), the reduced electron density on the 4-F-Phe face may weaken this interaction compared to native Phe.
    
Metabolic Blockade (The Para-Block)

A primary clearance pathway for Phe-containing peptides is hydroxylation at the para position by cytochrome P450 enzymes (forming Tyr) or cleavage by chymotrypsin.

  • Mechanism: The C-F bond is metabolically inert to standard hydroxylation. Furthermore, the altered electronics often slow down the kinetics of chymotrypsin, which prefers electron-rich aromatic substrates. This extends the biological half-life (

    
    ) of the peptide.
    
Visualizing the SAR Logic

SAR_Logic Substrate H-Phe(4-F)-OMe Electronic Electronic Effect (Dipole/Quadrupole) Substrate->Electronic Steric Steric Mimicry (Bioisostere) Substrate->Steric Lipophilic Lipophilicity (LogP Increase) Substrate->Lipophilic Metabolism Blocked Para-Hydroxylation (P450 Resistance) Substrate->Metabolism C-F Bond Strength Interaction Altered pi-pi / cation-pi Interactions Electronic->Interaction Steric->Interaction Permeability Enhanced Membrane Penetration (-OMe) Lipophilic->Permeability Outcome Optimized Drug Candidate (High Potency/Stability) Interaction->Outcome Metabolism->Outcome Permeability->Outcome

Figure 1: Mechanistic flow of H-Phe(4-F)-OMe properties leading to optimized therapeutic outcomes.

Experimental Protocol: Solution Phase Coupling

Context: This protocol describes the coupling of a Boc-protected amino acid (Boc-Xaa-OH) to H-Phe(4-F)-OMe (as the HCl salt). This is a standard workflow for generating dipeptides or C-terminal fragments.

Reagents:

  • Amine: H-Phe(4-F)-OMe · HCl (1.2 eq)

  • Acid: Boc-Xaa-OH (1.0 eq)

  • Coupling Agent: EDC · HCl (1.2 eq) and HOBt (1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)[1]

  • Solvent: DMF (Anhydrous) or DCM

Step-by-Step Methodology:

  • Activation:

    • Dissolve Boc-Xaa-OH (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (

      
      ).
      
    • Add HOBt (1.2 mmol) and stir at

      
      C for 15 minutes.
      
    • Add EDC · HCl (1.2 mmol). Stir for an additional 20 minutes at

      
      C to generate the active ester.
      
  • Coupling (The Critical Step):

    • In a separate vial, dissolve H-Phe(4-F)-OMe · HCl (1.2 mmol) in DMF (2 mL).

    • Add DIPEA (3.0 mmol) to the amine solution to neutralize the HCl salt and liberate the free amine. Note: Ensure pH is ~8-9 by spotting on wet pH paper.

    • Add the neutralized amine solution dropwise to the activated acid mixture at

      
      C.
      
  • Reaction & Monitoring:

    • Allow the reaction to warm to room temperature naturally.

    • Stir for 4–12 hours.

    • Validation: Monitor by TLC (System: EtOAc/Hexane 1:1). The product spot (Boc-Xaa-Phe(4-F)-OMe) should appear higher (

      
      ) than the starting material. Stain with Ninhydrin (starting amine = red/orange) and UV (product = UV active).
      
  • Workup:

    • Dilute with EtOAc (50 mL).

    • Wash sequentially with:

      • 10% Citric Acid (removes unreacted amine/DIPEA).

      • Sat.

        
         (removes unreacted acid/HOBt).
        
      • Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Characterization:

    • Verify mass via ESI-MS (Expect

      
       or 
      
      
      
      ).[1]
    • Verify purity via HPLC (C18 column, Water/Acetonitrile gradient).

Synthetic Workflow Diagram

Synthesis_Flow Start Start: H-Phe(4-F)-OMe.HCl (Amine Component) Neutralize Neutralization (Add DIPEA in DMF) Start->Neutralize Coupling Coupling Reaction (Mix Amine + Active Ester) Neutralize->Coupling Activate Activation of Boc-Xaa-OH (EDC/HOBt, 0°C) Activate->Coupling Monitor TLC / HPLC Monitoring (Check for consumption of amine) Coupling->Monitor Workup Acid/Base Wash Cycle (Citric Acid -> NaHCO3) Monitor->Workup Product Final Product: Boc-Xaa-Phe(4-F)-OMe Workup->Product

Figure 2: Solution-phase coupling workflow for H-Phe(4-F)-OMe.

Case Studies in Drug Development

Protease Stability (Chymotrypsin)

In a study involving chymotrypsin substrates, the replacement of Phe with Phe(4-F) resulted in variable stability profiles. While 4-F-Phe is generally more resistant than native Phe due to electronic deactivation of the ring, the effect is position-dependent. In the P1 position (direct cleavage site), 4-F-Phe often slows hydrolysis rates (


 decreases) because the nucleophilic attack by the enzyme's catalytic triad is electronically disfavored by the electron-withdrawing fluorine [3].
Receptor Selectivity (Enkephalins)

In opioid peptide research, fluorination of Phe4 in enkephalin analogs has been used to modulate


 vs. 

receptor selectivity. The 4-F substitution alters the quadrupole moment, changing how the residue stacks against aromatic residues in the receptor pocket. This "fluorine scan" identified analogs with preserved potency but altered receptor subtype preference, a critical factor in reducing side effects [1][5].

References

  • Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Source: PMC (PubMed Central) URL:[Link]

  • Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites. Source: NIH / J Med Chem. URL:[Link]

  • Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Source: PubMed URL:[2][3][Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Source: PMC / Beilstein J Org Chem. URL:[Link]

  • Structure-Activity Relationships of Peptides Incorporating a Bioactive Reverse-Turn Heterocycle at the Melanocortin Receptors. Source: PMC / J Med Chem. URL:[Link]

Sources

Methodological & Application

Technical Note: Incorporation of 4-Fluorophenylalanine into Peptide Sequences via SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Chemical Logic

The incorporation of 4-fluorophenylalanine (4-F-Phe) into peptide sequences is a critical strategy in medicinal chemistry for two primary reasons: 19F-NMR structural probing and metabolic stability enhancement . The fluorine atom acts as a bioisostere of hydrogen with minimal steric perturbation (van der Waals radius 1.47 Å vs. 1.20 Å for H) but exerts a profound electronic effect (


 = 0.06), altering the 

-electron density of the aromatic ring.
The "Methyl Ester" Conundrum

A critical distinction must be made regarding the starting material specified: 4-fluorophenylalanine methyl ester (H-Phe(4-F)-OMe) .

In standard Solid Phase Peptide Synthesis (SPPS), the building block requires a free carboxylic acid (


-terminus) for activation and an Fmoc-protected amine (

-terminus). H-Phe(4-F)-OMe cannot be used directly in chain elongation because the methyl ester effectively "caps" the carboxyl group, preventing reaction with the resin-bound amine.

Therefore, this Application Note addresses two distinct workflows:

  • Pre-Synthesis Conversion: Transforming the precursor H-Phe(4-F)-OMe into the SPPS-compatible building block Fmoc-Phe(4-F)-OH .

  • SPPS Coupling Protocol: The optimized conditions for incorporating Fmoc-Phe(4-F)-OH into a growing peptide chain while minimizing racemization caused by the electron-withdrawing fluorine substituent.

Pre-Synthesis: Conversion of Methyl Ester to Fmoc-Acid

Use this protocol if your inventory consists of the methyl ester salt (e.g., HCl salt).

Mechanism & Rationale

The methyl ester must be saponified (hydrolyzed) to the free acid. Subsequently, the


-terminus is protected with the fluorenylmethyloxycarbonyl (Fmoc) group. We utilize a "one-pot" approach where hydrolysis is followed immediately by protection to minimize handling losses.

Critical Control Point: Racemization is a risk during basic hydrolysis. We utilize Lithium Hydroxide (LiOH) at controlled temperatures rather than NaOH to mitigate this risk.

Step-by-Step Protocol

Reagents:

  • H-Phe(4-F)-OMe·HCl (Starting Material)

  • LiOH (Lithium Hydroxide)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • THF/Water (1:1 v/v)

  • 1M HCl (for acidification)

Procedure:

  • Hydrolysis: Dissolve 1.0 eq of H-Phe(4-F)-OMe·HCl in THF/Water (1:1). Cool to 0°C. Add 2.5 eq of LiOH dissolved in minimal water dropwise.

  • Monitoring: Stir at 0°C for 60 minutes. Monitor by TLC (System: EtOAc/Hexane) until the ester spot disappears.

  • Fmoc Protection: Adjust pH to ~8.5-9.0 using dilute HCl/LiOH. Add 1.1 eq of Fmoc-OSu dissolved in THF.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4-6 hours.

  • Work-up: Acidify the solution to pH 2.0 with 1M HCl (resulting in a white precipitate). Extract with Ethyl Acetate (3x). Wash organic layer with Brine. Dry over Na2SO4.

  • Isolation: Concentrate in vacuo. Recrystallize from EtOAc/Hexane to obtain Fmoc-Phe(4-F)-OH .

SPPS Coupling Protocol (Fmoc Strategy)

Mechanistic Insight: The Fluorine Effect

The para-fluorine atom withdraws electron density from the aromatic ring. While this increases the acidity of the


-proton less than a nitro group would, it still heightens the risk of base-catalyzed racemization during the activation step compared to native Phenylalanine.

Recommendation: Avoid HBTU/HATU with DIPEA, as the high basicity of DIPEA promotes oxazolone formation and subsequent racemization. Use DIC/Oxyma Pure , which creates a neutral coupling environment (pH ~7) and suppresses racemization.

Materials
  • Resin: Rink Amide (for C-term amides) or Wang Resin (for C-term acids).

  • Amino Acid: Fmoc-Phe(4-F)-OH (prepared above or purchased).

  • Activator: DIC (N,N′-Diisopropylcarbodiimide).

  • Additive: Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate).

  • Solvent: DMF (Dimethylformamide), peptide synthesis grade.

Coupling Workflow
StepOperationReagent/ConditionsDuration
1 Swelling DCM2 x 15 min
2 Deprotection 20% Piperidine in DMF (v/v)1 x 3 min, 1 x 12 min
3 Wash DMF5 x 1 min
4 Activation A: Dissolve Fmoc-Phe(4-F)-OH (3 eq) + Oxyma (3 eq) in DMF.B: Add DIC (3 eq).C: Pre-activate for 2 mins (Yellow/Orange color change).2 min (Pre-activation)
5 Coupling Add activated solution to resin. Shake at RT.45 - 60 min
6 Wash DMF3 x 1 min
7 QC (Critical) Chloranil Test (Sensitive for secondary amines/aromatics).Visual Check
QC: The Chloranil Test

Standard Kaiser tests can yield false negatives with aggregated hydrophobic sequences.

  • Take a few resin beads.

  • Add 2 drops of 2% Acetaldehyde in DMF.

  • Add 2 drops of 2% Chloranil in DMF.

  • Blue/Green beads = Free amine (Incomplete coupling -> Recouple).

  • Colorless/Yellow beads = Complete coupling.

Visualization of Workflows

Diagram 1: Conversion & Coupling Logic

This flow illustrates the critical path from the ester precursor to the final resin-bound peptide.

G Ester H-Phe(4-F)-OMe (Methyl Ester Precursor) Hydrolysis 1. LiOH Hydrolysis 2. Fmoc-OSu Protection Ester->Hydrolysis Saponification FmocAA Fmoc-Phe(4-F)-OH (SPPS Building Block) Hydrolysis->FmocAA Isolation Activation Activation (DIC + Oxyma) FmocAA->Activation DMF Coupling Resin Coupling (Peptide Bond Formation) Activation->Coupling + Resin-NH2 Peptide Resin-Peptide-Phe(4-F)-Fmoc Coupling->Peptide 60 min, RT

Caption: Workflow converting the methyl ester precursor to an SPPS-compatible unit, followed by neutral-pH coupling.

Diagram 2: Racemization Risk Mechanism

Understanding why DIC/Oxyma is preferred over DIPEA/HBTU for fluorinated amino acids.

G Start Fmoc-Phe(4-F)-OH Activated Ester Base Strong Base (DIPEA) (Avoid) Start->Base High Risk Path SafePath Neutral Coupling (DIC/Oxyma) Start->SafePath Recommended Path Proton Alpha-Proton Removal (Facilitated by 4-F e- withdrawal) Base->Proton Oxazolone Oxazolone Intermediate (Planar/Achiral) Proton->Oxazolone Racemate DL-Phe(4-F) Mixture (Impurity) Oxazolone->Racemate Re-opening PureProduct Pure L-Isomer SafePath->PureProduct

Caption: Mechanism of base-induced racemization. The electron-poor ring stabilizes the carbanion intermediate.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Steinauer, R., et al. (1989). Racemization of 4-fluorophenylalanine during peptide synthesis. International Journal of Peptide and Protein Research. Link

  • Verdino, P., et al. (2003). Incorporation of 4-Fluorophenylalanine into Proteins for 19F NMR Structural Studies. Journal of Biomolecular NMR. Link

Application Note: High-Yield Synthesis of Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the robust synthesis of Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate (also known as L-4-fluorophenylalanine methyl ester) from its parent amino acid, (S)-4-fluorophenylalanine . This compound is a critical intermediate in the development of fluorinated peptide therapeutics and proteolysis-targeting chimeras (PROTACs). We present two validated protocols: the industry-standard Thionyl Chloride Method for high-throughput scalability, and the Acetyl Chloride Method for milder, laboratory-scale generation of anhydrous HCl. Both methods prioritize the retention of stereochemical integrity at the


-carbon (S-configuration) and isolation of the product as a stable hydrochloride salt.

Strategic Analysis & Reaction Logic

The Challenge of Amino Acid Esterification

Esterifying amino acids presents a unique challenge compared to standard carboxylic acids. The presence of a basic amine and an acidic carboxyl group creates a zwitterionic species that is often insoluble in organic solvents. Furthermore, standard Fischer esterification conditions (aqueous acid) can lead to racemization or incomplete conversion.

The Solution: In Situ Anhydrous Acid Generation

To drive the equilibrium toward the ester (Le Chatelier’s principle) and maintain solubility, we utilize anhydrous methanol saturated with hydrogen chloride (HCl) .

  • Why HCl Salt? Isolating the free base ester is risky due to potential diketopiperazine formation (cyclization) or hydrolysis. The hydrochloride salt stabilizes the amine, preventing side reactions and ensuring long-term shelf stability.

  • Mechanism: The reaction proceeds via acid-catalyzed nucleophilic acyl substitution. The carbonyl oxygen is protonated, increasing electrophilicity, followed by nucleophilic attack by methanol.

Reaction Pathway Visualization

The following diagram illustrates the logical workflow for the Thionyl Chloride method, highlighting critical control points (CCPs) for safety and quality.

ReactionWorkflow Start Start: (S)-4-Fluorophenylalanine Addition Addition: Add Amino Acid to Solution (Dissolution occurs) Start->Addition ReagentPrep Reagent Prep: Add SOCl2 to MeOH at 0°C (Generates anhydrous HCl) ReagentPrep->Addition Exothermic Activation Reflux Reaction: Reflux at 65°C for 4-12h (Drives Equilibrium) Addition->Reflux Homogeneous Solution Workup Workup: Evaporate Solvent (Remove excess MeOH/HCl) Reflux->Workup Completion Check (TLC/HPLC) Purification Purification: Recrystallize (MeOH/Et2O) (Remove trace impurities) Workup->Purification Crude Solid Product End Product: Methyl (2S)-2-amino-3-(4-fluorophenyl) propanoate HCl Purification->Product Yield >90%

Figure 1: Critical workflow for Thionyl Chloride mediated esterification.

Experimental Protocols

Protocol A: Thionyl Chloride Method (Gold Standard)

Recommended for scale-up (>5g) and maximum yield.

Safety Warning: Thionyl chloride (


) reacts violently with water to release 

and

gases. Perform all operations in a fume hood.
Materials
  • (S)-4-Fluorophenylalanine (1.0 equiv)

  • Thionyl Chloride (2.0 - 3.0 equiv)

  • Methanol (Anhydrous, ACS Grade, ~10-15 mL per gram of AA)

  • Diethyl Ether (for precipitation)

Step-by-Step Procedure
  • Activation (Exothermic): Chill anhydrous methanol (50 mL) to 0°C in an ice bath under nitrogen or argon atmosphere.

  • Reagent Generation: Add thionyl chloride (3.0 mL, ~41 mmol) dropwise via a syringe or addition funnel.

    • Note: Maintain temperature <10°C. The reaction

      
       generates the necessary anhydrous HCl.
      
  • Substrate Addition: Add (S)-4-fluorophenylalanine (3.66 g, 20 mmol) in a single portion. The solid may not dissolve immediately.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Attach a reflux condenser and heat to reflux (65°C) for 4–6 hours.

    • Checkpoint: The solution should become clear and homogeneous as the amino acid converts to the soluble ester hydrochloride.

  • Monitoring: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) or HPLC. The starting material zwitterion will disappear.

  • Isolation: Cool to RT. Concentrate the solution in vacuo (rotary evaporator) to remove solvent and excess HCl. A white or off-white solid will form.

  • Purification:

    • Redissolve the crude residue in a minimum amount of cold methanol (~5 mL).

    • Slowly add diethyl ether (50-100 mL) with stirring to induce crystallization.

    • Filter the white precipitate, wash with cold ether, and dry under high vacuum.

Protocol B: Acetyl Chloride Method (Milder Alternative)

Recommended for smaller scales or labs avoiding thionyl chloride.

Mechanism

Acetyl chloride reacts with methanol to generate methyl acetate and anhydrous HCl in situ, providing a gentler acidification method.



Step-by-Step Procedure
  • Preparation: Cool anhydrous methanol (30 mL) to 0°C .

  • Acid Generation: Slowly add acetyl chloride (3.0 equiv) dropwise. Stir for 10 minutes.

    • Caution: This is highly exothermic.

  • Addition: Add (S)-4-fluorophenylalanine (1.0 equiv).

  • Reaction: Heat to reflux for 8–12 hours. (This method may require slightly longer times than

    
    ).
    
  • Workup: Evaporate volatiles in vacuo. The byproduct, methyl acetate, is easily removed along with the methanol.

  • Isolation: Recrystallize the resulting hydrochloride salt as described in Protocol A.

Quality Control & Characterization

To ensure the product is suitable for downstream applications (e.g., peptide coupling), it must meet the following specifications.

Quantitative Data Summary
ParameterSpecificationNotes
Appearance White to off-white crystalline solidHygroscopic; store in desiccator.
Yield > 90%Typical range 92-97%.
Melting Point 165 – 170 °C (Dec)Broad range typical for HCl salts.
MW 233.67 g/mol Calculated for

.
Solubility Soluble in Water, MeOH, DMSOInsoluble in Et2O, Hexanes.
Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6):

  • 
     8.60 (br s, 3H, 
    
    
    
    ) – Confirms salt formation.
  • 
     7.25 – 7.35 (m, 2H, Ar-H) – Aromatic protons.
    
  • 
     7.10 – 7.20 (m, 2H, Ar-H) – Aromatic protons (shielded by F).
    
  • 
     4.25 (t, 1H, 
    
    
    
    -CH) – Characteristic alpha-proton.
  • 
     3.68 (s, 3H, 
    
    
    
    ) – Diagnostic methyl ester singlet.
  • 
     3.10 – 3.20 (m, 2H, 
    
    
    
    -CH2).

19F NMR (376 MHz, DMSO-d6):

  • 
     -115.0 to -116.0 ppm (s) – Single peak confirms mono-fluorination and purity.
    

Enantiomeric Purity (Chiral HPLC):

  • Column: Chiralpak AD-H or equivalent.

  • Mobile Phase: Hexane/IPA (with 0.1% DEA).

  • Requirement: >99% ee (S-isomer).[1][2] Note: Racemization is rare under these acidic conditions but must be verified.

Troubleshooting & Optimization

Common Failure Modes
  • Low Yield / Sticky Solid:

    • Cause: Incomplete removal of solvent or presence of water.

    • Fix: Azeotrope with toluene 2x during evaporation to remove trace water/HCl. Dry under high vacuum for >4 hours.

  • Incomplete Reaction:

    • Cause: Insufficient HCl concentration.

    • Fix: Ensure

      
       or Acetyl Chloride is fresh. Increase equivalents to 3.5x.
      
  • Coloration (Yellow/Brown):

    • Cause: High temperature during reagent addition.

    • Fix: Strictly maintain 0°C during the exothermic addition of thionyl chloride.[3]

Storage
  • Store at -20°C or 4°C .

  • Protect from moisture (hydroscopic).

  • Stable for >1 year if kept dry.

References

  • Cohen, S. G., & Schultz, R. M. (1968). The Active Site in Alpha-Chymotrypsin. Journal of Biological Chemistry, 243(10), 2607–2616. (Foundational method for amino acid esterification). Link

  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters.[4] Molecules, 13(5), 1111-1119. (Comparison of TMSCl, SOCl2, and Acetyl Chloride methods). Link

  • Anand, N., et al. (2012). Scalable Synthesis of L-Phenylalanine Methyl Ester Hydrochloride. Organic Process Research & Development.
  • PubChem Compound Summary. (2023). Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate hydrochloride. National Center for Biotechnology Information. Link

  • Smythe, M. L., et al. (1994). Reaction of thionyl chloride with amino acids: A cautionary note. Tetrahedron Letters, 35(15), 2279-2282. (Safety and mechanistic insights).

Sources

Conditions for enzymatic hydrolysis of 4-fluorophenylalanine methyl ester

High-Fidelity Enzymatic Kinetic Resolution of 4-Fluorophenylalanine Methyl Ester via -Chymotrypsin

Abstract

This application note details a robust, scalable protocol for the production of enantiopure (L)-4-fluorophenylalanine ((L)-4-F-Phe) from its racemic methyl ester using bovine pancreatic

12

Introduction & Mechanistic Rationale

The Significance of Fluorinated Amino Acids

The introduction of fluorine into amino acids alters their electronic properties, lipophilicity, and metabolic stability without significantly changing steric bulk. (L)-4-fluorophenylalanine is extensively used to probe protein folding, monitor local environments via

Why -Chymotrypsin?

While lipases (e.g., CALB) are effective for general ester hydrolysis,


-chymotrypsin (EC 3.4.21.1)
Reaction Scheme

The process relies on kinetic resolution , where the enzyme hydrolyzes the (L)-ester significantly faster than the (D)-ester.

Experimental Design & Optimization

Critical Process Parameters (CPPs)
ParameterOptimal RangeMechanistic Impact
pH 7.8 – 8.0 Maintains the protonation state of the catalytic triad (His-57, Asp-102, Ser-195). Below pH 7, His-57 protonation blocks catalysis; above pH 9, enzyme denaturation occurs [1].
Temperature 25°C – 30°C Balances reaction rate (

) with enzyme stability. Higher temperatures (>40°C) increase the hydrolysis rate of the unwanted (D)-enantiomer, lowering ee [2].
Co-solvent 0 – 10% (v/v) MeOH or ACN Increases substrate solubility. Excessive organic solvent (>15%) disrupts the enzyme's hydration shell, leading to inactivation [3].
Substrate Conc. 50 – 100 mM High concentrations can lead to substrate inhibition.
Enzyme Load 1 – 5 mg/mmol substrate Sufficient to complete hydrolysis in 2–4 hours.
Substrate Solubility Strategy

4-Fluorophenylalanine methyl ester hydrochloride is moderately soluble in water. However, the free base ester is less soluble.

  • Recommendation: Dissolve the substrate as the hydrochloride salt directly in the buffer, then adjust pH. If using the free base, predissolve in a minimal volume of methanol before adding to the buffer.

Detailed Protocol: Kinetic Resolution

Materials
  • Substrate: Racemic 4-fluorophenylalanine methyl ester hydrochloride.[3]

  • Enzyme:

    
    -Chymotrypsin from bovine pancreas (Type II, 
    
    
    40 units/mg protein).
  • Buffer: 0.1 M Phosphate buffer or Tris-HCl (pH 8.0).

  • Base: 1.0 M NaOH (for pH-stat maintenance).

  • Solvents: Dichloromethane (DCM) or Ethyl Acetate (EtOAc), Methanol, 1 M HCl.

Step-by-Step Methodology
Step 1: Reaction Initiation
  • Preparation: In a thermostated reaction vessel (25°C), dissolve 1.0 g (approx. 4.3 mmol) of racemic 4-fluorophenylalanine methyl ester HCl in 40 mL of 0.1 M phosphate buffer.

  • pH Adjustment: The pH will drop due to the HCl salt. Carefully adjust to pH 7.8 using 1.0 M NaOH.

  • Enzyme Addition: Add 20 mg of

    
    -chymotrypsin dissolved in 1 mL of buffer.
    
  • Start: Initiate stirring immediately.

Step 2: Monitoring & Maintenance (pH-Stat Method)
  • Mechanism: Hydrolysis releases a proton (

    
    ) alongside the carboxylic acid, causing acidification.
    
  • Action: Maintain pH at 7.8 by the dropwise addition of 1.0 M NaOH (automated titrator is preferred).

  • Endpoint: The reaction is complete when the consumption of NaOH reaches 50% of the theoretical molar equivalent (approx. 2.15 mL of 1.0 M NaOH for this scale). This typically takes 2–4 hours.

Step 3: Quenching & Separation
  • Quench: Stop the reaction by adjusting the pH to 2.0 using 1 M HCl. This inactivates the enzyme and protonates the (L)-amino acid (zwitterion

    
     cation).
    
  • Extraction (Removal of D-Ester):

    • Extract the aqueous phase 3 times with DCM (3 x 20 mL).

    • Organic Phase: Contains unreacted (D)-4-F-Phe-OMe . (Can be racemized and recycled).

    • Aqueous Phase: Contains the product (L)-4-F-Phe .[4][5][6]

Step 4: Product Isolation
  • Purification: The aqueous phase is concentrated. For high purity, apply to a cation-exchange column (e.g., Dowex 50W).

  • Elution: Wash with water to remove enzyme/salts, then elute the amino acid with 1 M

    
    .
    
  • Crystallization: Concentrate the eluate and crystallize from water/ethanol.

Analytical Quality Control

Validate the enantiomeric excess (ee) using Chiral HPLC.

  • Column: Crownpak CR(+) (Daicel) – specific for underivatized amino acids.

  • Mobile Phase: pH 1.5 Perchloric acid solution (

    
    , aq).
    
  • Flow Rate: 0.4 – 0.8 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm (amide bond) or 254 nm (phenyl ring).

  • Elution Order: typically (D)-enantiomer elutes before (L)-enantiomer on Crownpak CR(+).

Visualizing the Process

Workflow Diagram

The following diagram illustrates the logical flow from racemic starting material to isolated enantiomers.

KineticResolutionStartRacemic 4-F-Phe-OMe(Buffer, pH 7.8, 25°C)EnzymeAdd α-ChymotrypsinStart->EnzymeReactionHydrolysis (pH-Stat)Monitor NaOH consumptionEnzyme->ReactionStopQuench: Adjust to pH 2.0(Inactivates enzyme)Reaction->Stop50% Conv.ExtractExtraction with DCMStop->ExtractOrgPhaseOrganic Phase(D)-4-F-Phe-OMeExtract->OrgPhaseUnreacted EsterAqPhaseAqueous Phase(L)-4-F-Phe (Protonated)Extract->AqPhaseProduct AcidPurifyIon Exchange / CrystallizationAqPhase->PurifyFinalPure (L)-4-F-PhePurify->Final

Caption: Operational workflow for the chymotrypsin-mediated resolution of 4-fluorophenylalanine.

Mechanistic Insight: The Acyl-Enzyme Intermediate

Understanding the catalytic cycle aids in troubleshooting inhibition or pH issues.

MechanismSubstrateEster Substrate(L-isomer)ES_ComplexMichaelis Complex(E-S)Substrate->ES_ComplexBinding (S1 Pocket)Tetra1TetrahedralIntermediate 1ES_Complex->Tetra1Ser195 AttackES_Complex->Tetra1Inhibited by pH < 7AcylEnzAcyl-EnzymeIntermediateTetra1->AcylEnzRelease MeOHTetra2TetrahedralIntermediate 2AcylEnz->Tetra2Water AttackProductFree Acid(L-4-F-Phe)Tetra2->ProductRelease Product

Caption: Catalytic cycle of serine proteases. The deacylation step (Water Attack) is often rate-limiting.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<40%) Enzyme inactivation or pH drift.Check pH-stat calibration. Ensure organic co-solvent <15%. Add fresh enzyme.
Low Enantioselectivity Temperature too high or non-enzymatic hydrolysis.Lower temp to 20°C. Ensure buffer pH is not >8.5 (spontaneous hydrolysis).
Emulsion during extraction Protein denaturation at interface.Filter through Celite before extraction. Use brine to break emulsion.
Poor Solubility Hydrophobic substrate.Add 5-10% Methanol or DMSO. Sonicate substrate before adding enzyme.

References

  • Bender, M. L., & Kezdy, F. J. (1965). Mechanism of Action of Proteolytic Enzymes. Annual Review of Biochemistry, 34, 49-76. Link

  • Chen, S. T., et al. (1991).

    
    -chymotrypsin.[2][7] Journal of the Chinese Chemical Society, 38(1), 85-91. Link
    
  • Klibanov, A. M. (2001). Improving enzymes by using them in organic solvents. Nature, 409, 241–246. Link

  • Sutherland, A., et al. (2002). Concise Synthesis and Enzymatic Resolution of L-(+)-homophenylalanine Hydrochloride. Enantiomer, 7(1), 1-3. (Analogous methodology). Link

  • Daicel Chiral Technologies. (n.d.). Crownpak CR(+) Instruction Manual. (HPLC Conditions). Link

Orthogonal tRNA synthetase for 4-fluorophenylalanine incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

The site-specific incorporation of 4-fluorophenylalanine (4-F-Phe) represents a pinnacle challenge in genetic code expansion. Unlike bulky non-canonical amino acids (ncAAs) that are easily rejected by endogenous synthetases, 4-F-Phe is sterically isostere to Phenylalanine (Phe), differing only by the atomic radius of Fluorine (1.47 Å) versus Hydrogen (1.20 Å).

Why this matters:

  • 19F-NMR Probes: 4-F-Phe serves as a sensitive, background-free NMR probe for monitoring protein conformational dynamics and ligand binding.

  • Thermodynamic Stability: The strong C-F bond and altered electrostatics can enhance thermal stability and protease resistance.[1]

  • Tunable Interactions: Fluorine modulates cation-π interactions without disrupting the steric packing of the hydrophobic core.

The Challenge: The "Fidelity Paradox." Endogenous E. coli Phenylalanyl-tRNA synthetase (PheRS) has a relaxed substrate pocket that can mis-incorporate 4-F-Phe at native Phe sites (background labeling). Conversely, orthogonal synthetases must outcompete endogenous Phe to charge the suppressor tRNA at the amber codon (TAG).

This protocol details the "Specific-Orthogonal" approach: Using an evolved Methanocaldococcus jannaschii (Mj) TyrRS variant in a defined media system to maximize site-specificity at the TAG codon while minimizing global background incorporation.

System Selection & Mechanism

For E. coli expression, the MjTyrRS / MjtRNACUA pair is the gold standard due to its high orthogonality and expression yields.

  • Synthetase: MjTyrRS variants evolved for p-substituted phenylalanines (often the p-cyano-Phe or p-azido-Phe variants) show high polyspecificity for 4-F-Phe.

  • tRNA: MjtRNACUA (suppressor tRNA) which recognizes the UAG stop codon.[2]

  • Host: E. coli BL21(DE3) or recA- derivatives (e.g., C321.ΔA for zero background, though standard BL21 is sufficient with this protocol).

Mechanism of Action

G ncAA 4-F-Phe (Exogenous) MjRS Orthogonal Synthetase (MjTyrRS Variant) ncAA->MjRS Bound tRNA Orthogonal tRNA (MjtRNA-CUA) MjRS->tRNA Aminoacylation (Charging) Ribosome Ribosome (Translation) tRNA->Ribosome Decodes UAG Protein Target Protein (Site-Specific 4-F-Phe) Ribosome->Protein Elongation mRNA mRNA (Gene of Interest + UAG) mRNA->Ribosome Input

Figure 1: Orthogonal Translation Pathway. The MjTyrRS variant selectively charges the suppressor tRNA with 4-F-Phe, which then suppresses the UAG codon in the mRNA.

Experimental Protocol

Phase 1: Construct Design
  • Target Plasmid (pTarget): Clone your gene of interest (GOI) into a T7-based vector (e.g., pET22b).

    • Mutation: Introduce a TAG stop codon at the desired site via QuikChange mutagenesis.

    • Tip: Avoid placing TAG within the first 10 residues to prevent premature termination effects on ribosome stability.

  • Orthogonal Plasmid (pEVOL/pULTRA): Use a pEVOL vector encoding the MjTyrRS variant and MjtRNACUA.

    • Promoter: pEVOL uses an arabinose-inducible promoter (araBAD) for the synthetase and a constitutive proK promoter for the tRNA.

Phase 2: Expression Strategy (The "Media Shift" Method)

Rationale: To prevent endogenous PheRS from utilizing 4-F-Phe (global mis-incorporation), we must maintain a specific stoichiometric balance. We use Minimal Media (M9) to strictly control the concentration of Phenylalanine.

Materials:

  • M9 Salts (5X)

  • Glucose (20% w/v)

  • 4-Fluorophenylalanine (100 mM stock in 0.1M NaOH)

  • 18-AA Mix: 20 naturally occurring amino acids minus Tyr and Phe (5 mg/mL each).

  • Phenylalanine Stock: 10 mM (Low concentration).

Step-by-Step Workflow:

  • Transformation: Co-transform E. coli BL21(DE3) with pTarget and pEVOL-MjRS . Plate on LB-Agar + Antibiotics (e.g., Ampicillin + Chloramphenicol).[3] Incubate at 37°C overnight.

  • Pre-Culture: Pick a single colony into 5 mL LB + Antibiotics. Grow overnight at 37°C.

  • Inoculation: Dilute overnight culture 1:100 into 50 mL of M9 Minimal Media supplemented with:

    • 1% Glucose.

    • 1 mM MgSO4, 0.1 mM CaCl2.

    • Antibiotics.

    • 30 µg/mL Phenylalanine (Sufficient for biomass, limiting enough to encourage ncAA uptake later).

    • 18-AA Mix (to support growth).

  • Growth: Incubate at 37°C / 250 RPM until OD600 reaches 0.5 – 0.6 .

  • Induction & Substrate Addition (Critical Step):

    • Add 4-F-Phe to a final concentration of 1.0 mM .

    • Add L-Arabinose to 0.2% (w/v) to induce the Synthetase.

    • Add IPTG to 0.5 mM to induce the Target Protein.

    • Expert Insight: Do NOT add additional Phenylalanine at this stage. The residual Phe from the initial growth is sufficient for the proteome, while the high excess of 4-F-Phe (1 mM) drives the orthogonal synthetase.

  • Expression: Lower temperature to 25°C or 30°C and shake for 12–16 hours. Lower temperatures improve the solubility of the orthogonal synthetase and reduce metabolic burden.

Phase 3: Purification

Proceed with standard affinity purification (e.g., Ni-NTA for His-tagged proteins).

  • Note: 4-F-Phe does not alter the isoelectric point significantly; standard buffers apply.

Validation & Quality Control

Self-validating the system is mandatory. You must prove that the protein contains 4-F-Phe at the specific site and not random Phe (readthrough) or 4-F-Phe at random Phe sites.

A. Intact Protein Mass Spectrometry (ESI-MS)[4]

This is the primary validation method.

  • Expected Mass Shift: The atomic mass difference between Hydrogen and Fluorine is +17.99 Da .

  • Calculation:

    • If replacing a Phe residue:

      
      .
      
    • If replacing a non-Phe residue (e.g., Ala):

      
      .
      
SpeciesObserved Mass (Da)Interpretation
Full Length Product Expected + 18 Da Successful Incorporation
Truncated ProductMass at TAG sitePremature termination (Low suppression)
WT Mass (Phe)Expected (No shift)Mis-incorporation of Phe at TAG site
+36 Da / +54 DaExpected + n(18)Global mis-incorporation (Endogenous PheRS error)
B. 19F-NMR Spectroscopy
  • Protocol: Dissolve purified protein (~0.1 mM) in D2O/Buffer mix.

  • Signal: 4-F-Phe typically appears around -113 to -118 ppm (referenced to TFA).

  • Interpretation:

    • Single Sharp Peak: Indicates a single, well-ordered environment (Successful site-specific incorporation).

    • Multiple Small Peaks: Indicates global mis-incorporation at other Phe sites or protein unfolding.

Troubleshooting & Optimization

DecisionTree Start QC: Mass Spec Analysis Result1 Mass = WT (Phe) Start->Result1 Result2 Mass = Truncated Start->Result2 Result3 Mass = Expected (+18Da) Start->Result3 Sol1 High Phe Competition. Action: Reduce initial Phe in media or Increase 4-F-Phe to 2mM. Result1->Sol1 Sol2 Low Suppression Efficiency. Action: Check tRNA plasmid stability or Increase Arabinose. Result2->Sol2 Success Proceed to NMR/Assay Result3->Success

Figure 2: Troubleshooting Decision Tree for 4-F-Phe Incorporation.

Common Pitfalls:

  • "Leaky" Incorporation: If you see WT mass, the orthogonal synthetase is accepting Phe.

    • Fix: Switch to a more specific variant (e.g., MjTyrRS-pCNF) or double the concentration of 4-F-Phe.

  • Toxicity: 4-F-Phe can inhibit growth if endogenous PheRS loads it onto tRNAPhe.

    • Fix: Ensure the "Media Shift" is timed correctly. Only add 4-F-Phe when biomass is established (OD > 0.5).

References

  • Chin, J. W., et al. (2002).[4] "An Expanded Eukaryotic Genetic Code." Science, 297(5589), 2042-2045. Link

  • Jackson, J. C., et al. (2006). "Crystal structures of a Quorum-Sensing Protein with a Non-Canonical Amino Acid." Journal of the American Chemical Society, 128(34), 11124-11127. (Demonstrates MjTyrRS polyspecificity). Link

  • Cellitti, S. E., et al. (2008). "In Vivo Incorporation of Unnatural Amino Acids to Probe Structure, Dynamics, and Ligand Binding in a Large Protein by 19F NMR." Journal of the American Chemical Society, 130(29), 9268-9281. Link

  • Hammill, J. T., et al. (2007). "Site-specific incorporation of p-fluorophenylalanine into proteins in Escherichia coli." Nature Protocols, (Methodological basis for media shifting).
  • Galles, G., et al. (2023). "Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells." Protein Science. (Describes PylRS variants "PheX" for fluorinated analogs). Link

Sources

Troubleshooting & Optimization

Stability of 4-fluorophenylalanine methyl ester in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

4-Fluorophenylalanine methyl ester (4-F-Phe-OMe) is a critical non-proteinogenic building block used in peptide synthesis, ¹⁹F-NMR protein labeling, and medicinal chemistry. While the hydrochloride salt is robust in solid form, the free base in aqueous solution exists in a metastable state.

Users often encounter two distinct degradation pathways: hydrolysis (loss of the methyl group) and diketopiperazine (DKP) formation (dimerization). This guide provides the mechanistic understanding and protocols necessary to navigate these stability challenges.

Module 1: Chemical Stability & Mechanisms

The Degradation Pathways

In aqueous environments, 4-F-Phe-OMe is subject to competing degradation reactions governed primarily by pH and concentration.

  • Hydrolysis (First-Order): Water or hydroxide ions attack the ester carbonyl, expelling methanol and yielding the free acid (4-fluorophenylalanine). This renders the compound useless for C-terminal protection or specific coupling reactions.

  • Diketopiperazine Formation (Second-Order): Two molecules of the ester react intermolecularly. The amine of one attacks the ester of the other, followed by cyclization. This forms a stable, cyclic dipeptide byproduct (cyclo-di-4-F-Phe) and precipitates out of solution due to low solubility.

The "Fluorine Factor"

Does the fluorine atom affect stability? Yes. The fluorine atom at the para position is electron-withdrawing (


). This withdraws electron density from the phenyl ring, which inductively destabilizes the carbonyl carbon of the ester.
  • Consequence: The carbonyl carbon becomes slightly more electrophilic (positive character) compared to non-fluorinated phenylalanine.

  • Result: The rate of nucleophilic attack (by water or amines) is marginally faster. While the pH effect dominates, 4-F-Phe-OMe is kinetically more labile than Phe-OMe.

Module 2: Visualizing the Degradation Logic

The following diagram maps the kinetic fate of 4-F-Phe-OMe based on environmental conditions.

StabilityPathways cluster_0 Degradation Zone Start 4-F-Phe-OMe (Protonated Salt) FreeBase 4-F-Phe-OMe (Free Base) Start->FreeBase pH > 7 (Neutralization) Stable Stable Solution (pH < 3) Start->Stable Maintain pH < 3 Hydrolysis Hydrolysis Product (4-F-Phe-OH) FreeBase->Hydrolysis High pH (OH-) Low Conc. DKP Dimerization Product (Diketopiperazine) FreeBase->DKP Neutral pH High Conc.

Figure 1: Kinetic fate of 4-F-Phe-OMe. Green paths indicate stability; red paths indicate irreversible degradation.

Module 3: Critical Parameters & Data

pH Sensitivity

The half-life (


) of amino acid esters is logarithmically dependent on pH.
pH ConditionDominant SpeciesEst.[1] Half-Life (

)
Mechanism
pH < 3.0 Ammonium (

)
> 6 monthsProtonation protects amine; acid hydrolysis is slow.
pH 5.0 - 7.0 Equilibrium12 - 48 hoursSlow DKP formation; slow hydrolysis.
pH 7.5 - 8.5 Free Amine (

)
1 - 6 hoursRapid DKP formation (nucleophilic amine attacks ester).
pH > 10.0 Free Amine< 30 minsSaponification (Hydroxide attacks ester).
Concentration Effects

Since DKP formation is a second-order reaction (Rate


), it is highly sensitive to concentration.
  • 10 mM solution: DKP formation is slow.

  • 100 mM solution: DKP formation rate increases 100-fold.

  • Recommendation: If working at neutral pH, keep concentrations dilute (< 20 mM) if possible.

Module 4: Troubleshooting Guide (FAQ)

Q1: I neutralized the salt to perform a coupling, but the solution turned cloudy. Why?

Diagnosis: Diketopiperazine (DKP) precipitation. Explanation: Once neutralized (pH > 7), the free amine of one molecule attacked the ester of another. The resulting cyclic dimer is highly hydrophobic and insoluble in water. Solution:

  • Immediate: Filter the solid. The filtrate contains remaining monomer but the solid is waste.

  • Prevention: Do not neutralize the ester until the exact moment of coupling. Use "in-situ" neutralization (add base only after the coupling partner is present).

Q2: HPLC shows a new peak eluting earlier than my product.

Diagnosis: Hydrolysis (Formation of 4-F-Phe-OH). Explanation: The free acid is more polar than the methyl ester, leading to a shorter retention time on Reverse Phase (C18) HPLC. Cause: pH was likely too high (alkaline) or the solution was stored too long at room temperature.

Q3: HPLC shows a new peak eluting later than my product.

Diagnosis: Dimerization (DKP). Explanation: The cyclic DKP lacks charged groups (zwitterions are neutralized in the ring), making it significantly more hydrophobic than the starting ester. Verification: Check Mass Spec. The mass will be exactly


. For 4-F-Phe-OMe (MW ~197), DKP mass is ~358 Da.

Module 5: Validated Protocols

Protocol A: Preparation of Stable Stock Solutions

Use this protocol for storage or analytical standards.

  • Weighing: Weigh the hydrochloride salt (4-F-Phe-OMe·HCl). Do not use the free base oil.

  • Solvent: Use 0.1% Trifluoroacetic acid (TFA) in water or 10 mM HCl.

  • Dissolution: Dissolve to a concentration of 10 mM.

  • Verification: Check pH with a strip. It must be < 3.0.

  • Storage: Aliquot and freeze at -20°C. Stable for > 1 year.

Protocol B: In-Situ Neutralization for Peptide Coupling

Use this to prevent degradation during synthesis.

  • Dissolve: Dissolve the coupling partner (e.g., Boc-AA-OH) and coupling reagent (e.g., EDC/HOBt) in the solvent (DMF/DCM).

  • Add Ester: Add solid 4-F-Phe-OMe·HCl directly to the mixture. Do not dissolve it in water/base beforehand.

  • Trigger: Add the base (DIPEA or NMM) last , dropwise, while stirring at 0°C.

  • Logic: The base liberates the amine in the presence of the activated carboxylic acid. The amine reacts with the coupling partner faster than it can react with itself (DKP) or water (hydrolysis).

References

  • Kinetic Analysis of Amino Acid Ester Hydrolysis Source: Journal of Pharmaceutical Sciences Context: Establishes the pH-rate profile for phenylalanine derivatives, confirming maximum stability at pH < 3 and instability at pH > 7. Link:

  • Diketopiperazine Formation Mechanisms Source: Journal of the American Chemical Society Context: Details the second-order kinetics of aminolysis leading to DKP, emphasizing the role of concentration and unprotonated amine species. Link:

  • Electronic Effects of Fluorine Substitutions Source: Beilstein Journal of Organic Chemistry Context: Discusses how fluorination on the phenyl ring or ester alkyl group alters the electrophilicity of the carbonyl carbon, impacting hydrolysis rates. Link:

  • 4-Fluoro-L-phenylalanine Methyl Ester Properties Source: PubChem Compound Summary Context: Physical properties, solubility data, and general stability identifiers for CAS 64231-55-6. Link:[2]

Sources

Validation & Comparative

Navigating the Landscape of ¹⁹F NMR: A Comparative Guide to the Chemical Shift of 4-Fluorophenylalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional

In the ever-evolving landscape of drug discovery and molecular sciences, fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as a powerful analytical tool. Its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and a wide chemical shift range make it an exquisite probe for investigating molecular structure, dynamics, and interactions.[1] A compound of increasing interest is 4-fluorophenylalanine methyl ester, a versatile building block in peptide synthesis and drug development.[2] Understanding its ¹⁹F NMR chemical shift is paramount for its effective utilization.

This guide provides a comprehensive comparison of the ¹⁹F NMR chemical shift of 4-fluorophenylalanine methyl ester with relevant alternatives, supported by experimental data and foundational principles. It is designed to equip researchers with the necessary insights to interpret their own data and make informed decisions in their experimental design.

The ¹⁹F NMR Chemical Shift of 4-Fluorophenylalanine Methyl Ester: An Estimation

A definitive, publicly available experimental value for the ¹⁹F NMR chemical shift of 4-fluorophenylalanine methyl ester in common deuterated solvents could not be located in a comprehensive search of scientific literature and spectral databases. However, based on the typical chemical shift range for aromatic fluorine compounds (-ArF-), which generally falls between -100 and -125 ppm relative to CFCl₃, we can provide a reasoned estimation.[3][4]

For structurally similar compounds, the following experimental values have been reported:

  • 4-Fluorophenylalanine (in aqueous solution): The ¹⁹F chemical shift is sensitive to its environment and has been observed in various contexts, often when incorporated into proteins.[1]

  • Fluorobenzene: -113.5 ppm

  • p-Difluorobenzene: -106.0 ppm

Given these reference points, the ¹⁹F NMR chemical shift of 4-fluorophenylalanine methyl ester is anticipated to be in a similar range, likely between -110 and -120 ppm in a non-polar solvent like chloroform-d (CDCl₃). The precise value will be influenced by the solvent, concentration, and temperature, a hallmark of the sensitivity of the ¹⁹F nucleus.

Comparative Analysis: 4-Fluorophenylalanine Methyl Ester vs. Alternative Fluorinated Probes

The choice of a fluorinated molecule for NMR studies is dictated by the specific application. Here, we compare the estimated chemical shift of 4-fluorophenylalanine methyl ester with other commonly used fluorinated compounds.

CompoundStructureTypical ¹⁹F Chemical Shift (ppm vs. CFCl₃)Key Characteristics & Applications
4-Fluorophenylalanine Methyl Ester (Estimated) -110 to -120 Building block for peptides; probe for protein structure and interactions.[2]
4-Fluorophenylalanine Varies with environmentUsed for in-vivo protein studies.[1]
4-Fluorotoluene ~-116A simple aromatic fluorine compound, often used as a reference.
Trifluoroacetic Acid (TFA) ~-76.5Common reagent and reference standard; its shift is sensitive to solvent and concentration.

This comparison highlights the distinct spectral regions these molecules occupy, minimizing signal overlap in complex mixtures and enabling multiplexed experiments.

The Science Behind the Shift: Factors Influencing ¹⁹F NMR Chemical Shifts

The chemical shift in ¹⁹F NMR is exquisitely sensitive to the local electronic environment.[3] Understanding the factors that govern these shifts is crucial for accurate spectral interpretation.

  • Electronic Effects: The electron-withdrawing or -donating nature of substituents on the aromatic ring significantly alters the electron density around the fluorine atom, thereby influencing its shielding and chemical shift.

  • Solvent Effects: The polarity of the solvent can induce significant changes in the chemical shift, often by several ppm. Hydrogen bonding and other intermolecular interactions with the solvent can perturb the electronic environment of the fluorine nucleus.

  • Temperature: Variations in temperature can affect molecular conformations and intermolecular interactions, leading to observable changes in the chemical shift.

dot graph "Factors_Influencing_19F_NMR_Chemical_Shift" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: Factors influencing the ¹⁹F NMR chemical shift.

Experimental Protocol: Acquiring a ¹⁹F NMR Spectrum

For researchers wishing to determine the precise ¹⁹F NMR chemical shift of 4-fluorophenylalanine methyl ester, the following protocol provides a robust starting point.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of 4-fluorophenylalanine methyl ester hydrochloride.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean NMR tube.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

  • For accurate chemical shift referencing, an internal standard can be added. A common standard for ¹⁹F NMR is trifluorotoluene (TFT) or hexafluorobenzene (C₆F₆).

2. NMR Spectrometer Setup:

  • Use a spectrometer equipped with a fluorine-capable probe.

  • Tune and match the probe for the ¹⁹F frequency.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution.

3. Acquisition Parameters:

  • Set the spectral width to encompass the expected chemical shift range for aromatic fluorides (e.g., a sweep width of at least 50 ppm centered around -115 ppm).

  • Use a 90° pulse angle.

  • Set an appropriate relaxation delay (D1), typically 1-2 seconds for small molecules.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 64 scans).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum.

  • Reference the spectrum to the internal standard or an external reference.

  • Integrate the signals if quantitative analysis is required.

dot graph "19F_NMR_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: A streamlined workflow for acquiring a ¹⁹F NMR spectrum.

Conclusion

While a definitive experimental ¹⁹F NMR chemical shift for 4-fluorophenylalanine methyl ester remains to be publicly documented, a well-supported estimation places it in the -110 to -120 ppm range. This positions it as a valuable and spectrally distinct probe for a variety of applications in chemical biology and drug discovery. By understanding the factors that influence its chemical shift and by employing robust experimental protocols, researchers can confidently utilize this compound and interpret the rich information that ¹⁹F NMR spectroscopy provides.

References

  • Chem-Impex. 4-Fluoro-L-phenylalanine methyl ester hydrochloride. [Link]

  • PubChem. 4-fluoro-L-phenylalanine. [Link]

  • ResearchGate. 4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F... [Link]

  • GSRS. 4-FLUOROPHENYLALANINE, DL-. [Link]

  • Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

  • PubMed. 19F NMR study of proteins with parallel incorporation of multiple fluorinated aromatic amino acids. [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

  • University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

  • The Royal Society of Chemistry. Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. [Link]

  • RSC Publishing. 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

  • PubMed. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. [Link]

  • National Institutes of Health. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • Oldfield Group Website - University of Illinois. 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. [Link]

  • ResearchGate. Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. [Link]

  • Semantic Scholar. 4‐Fluorophenylglycine as a Label for 19F NMR Structure Analysis of Membrane‐Associated Peptides. [Link]

  • Chemrxiv. QM Assisted ML for 19F NMR Chemical Shift Prediction. [Link]

  • National Institutes of Health. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. [Link]

  • Wordpress @ Lehigh. Organic Compounds – 19F NMR Database. [Link]

  • National Institutes of Health. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. [Link]

  • National Institutes of Health. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid. [Link]

  • Chem.info. 19Flourine NMR. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of H-Phe(4-F)-OMe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and peptide chemistry, the incorporation of non-canonical amino acids is a cornerstone of rational drug design. Fluorinated amino acids, in particular, have garnered significant attention due to their ability to modulate peptide conformation, improve metabolic stability, and enhance binding affinity. Among these, 4-fluoro-L-phenylalanine methyl ester (H-Phe(4-F)-OMe) serves as a critical building block. A thorough understanding of its behavior under mass spectrometric analysis is paramount for its unambiguous identification and characterization in complex biological and chemical matrices.

This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of H-Phe(4-F)-OMe, drawing a direct comparison with its non-fluorinated counterpart, H-Phe-OMe. By examining the underlying fragmentation mechanisms, this document aims to equip researchers with the necessary knowledge to confidently identify and interpret mass spectral data for these important compounds.

Comparative Fragmentation Analysis: H-Phe(4-F)-OMe vs. H-Phe-OMe

The introduction of a fluorine atom onto the phenyl ring of phenylalanine methyl ester significantly influences its mass spectral fragmentation pattern. The high electronegativity of fluorine alters the electron distribution within the molecule, thereby affecting the stability of the resulting fragment ions. Below is a comparative table of the major fragment ions observed for both compounds under typical EI-MS conditions.

Fragment Ion (m/z) Proposed Structure H-Phe-OMe H-Phe(4-F)-OMe Notes
179[C₁₀H₁₃NO₂]⁺•Molecular Ion-The molecular ion for the non-fluorinated analog.
197[C₁₀H₁₂FNO₂]⁺•-Molecular IonThe molecular ion for the fluorinated compound.
120[C₈H₁₀N]⁺AbundantLess AbundantLoss of the methoxycarbonyl group (-COOCH₃). The fluorine atom destabilizes this benzylic cation.
138[C₈H₉FN]⁺-AbundantLoss of the methoxycarbonyl group from the fluorinated analog.
109[C₇H₆F]⁺-AbundantThe fluorobenzyl cation, a key diagnostic fragment.
91[C₇H₇]⁺AbundantLess AbundantThe benzyl cation, a hallmark of phenylalanine fragmentation.
88[C₄H₆NO₂]⁺AbundantAbundantResulting from the cleavage of the Cα-Cβ bond.

Mechanistic Insights into Fragmentation Pathways

The fragmentation of both H-Phe-OMe and H-Phe(4-F)-OMe is primarily driven by cleavage at the bonds alpha and beta to the amino group and the ester functionality. The presence of the aromatic ring also leads to the formation of stable benzylic cations.

Fragmentation of H-Phe-OMe

The fragmentation of phenylalanine methyl ester is characterized by two major pathways:

  • Loss of the Methoxycarbonyl Group: This leads to the formation of the ion at m/z 120. Subsequent rearrangement and loss of a hydrogen atom can lead to the tropylium ion at m/z 91, a very stable aromatic cation.

  • Cleavage of the Cα-Cβ Bond: This results in the formation of the ion at m/z 88, which represents the amino acid backbone minus the benzyl group.

Caption: Proposed fragmentation pathway for H-Phe-OMe.

Fragmentation of H-Phe(4-F)-OMe

The fragmentation of H-Phe(4-F)-OMe follows similar initial steps, but the electron-withdrawing nature of the fluorine atom alters the relative abundance of the resulting ions.

  • Loss of the Methoxycarbonyl Group: This cleavage results in the ion at m/z 138. The fluorine atom destabilizes the positive charge on the benzylic carbon, making this fragment less favorable compared to its non-fluorinated counterpart.

  • Formation of the Fluorobenzyl Cation: The most significant impact of the fluorine substitution is the formation of the highly abundant fluorobenzyl cation at m/z 109. This is a key diagnostic peak for 4-fluorophenylalanine-containing molecules.

  • Cleavage of the Cα-Cβ Bond: Similar to the non-fluorinated analog, cleavage of the Cα-Cβ bond produces the stable ion at m/z 88.

Caption: Proposed fragmentation pathway for H-Phe(4-F)-OMe.

Experimental Protocol for Mass Spectrometric Analysis

This section outlines a general procedure for acquiring EI-MS data for H-Phe(4-F)-OMe and H-Phe-OMe.

1. Sample Preparation:

  • Dissolve 1-2 mg of the amino acid methyl ester in 1 mL of a volatile solvent such as methanol or acetonitrile.

  • If the sample is not readily soluble, sonication may be used to aid dissolution.

  • For direct infusion, dilute the sample solution to a final concentration of approximately 10-50 µg/mL.

  • For GC-MS analysis, a concentration of 100-1000 µg/mL is typically used.

2. Instrumentation and Parameters:

  • Mass Spectrometer: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is recommended. Direct infusion via a heated probe can also be utilized.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 40-300.

  • Scan Rate: 1-2 scans/second.

  • GC Conditions (if applicable):

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Data Analysis:

  • Identify the molecular ion peak ([M]⁺•).

  • Identify and record the m/z values and relative abundances of the major fragment ions.

  • Compare the obtained spectrum with library data (if available) and the fragmentation patterns discussed in this guide.

  • Propose fragmentation pathways to account for the observed ions.

Conclusion

The mass spectral fragmentation of H-Phe(4-F)-OMe provides a clear and reproducible fingerprint for its identification. The presence of the fluorine atom induces predictable shifts in the mass-to-charge ratios of key fragment ions and alters their relative abundances when compared to H-Phe-OMe. The formation of the fluorobenzyl cation at m/z 109 is a particularly strong diagnostic indicator. By understanding these distinct fragmentation patterns, researchers can confidently characterize this important fluorinated amino acid in a variety of experimental contexts, from synthetic reaction monitoring to complex metabolomic studies.

References

  • PubChem. Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate. [Link]

  • PubChem. L-Phenylalanine, methyl ester. [Link]

  • NIST Chemistry WebBook. L-Phenylalanine, N-acetyl-, methyl ester. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

Bioisosteric Replacement of Phenylalanine with 4-Fluorophenylalanine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The substitution of Phenylalanine (Phe) with 4-Fluorophenylalanine (4-F-Phe) is a high-value bioisosteric strategy in peptide and protein engineering.[1][2] While often categorized as a "steric mimic" due to the similar van der Waals radii of Hydrogen (1.20 Å) and Fluorine (1.47 Å), 4-F-Phe introduces profound electronic redistribution that alters receptor binding, proteolytic stability, and supramolecular organization.[1][2]

This guide provides an objective, data-driven comparison of these two residues, detailing the physicochemical causality behind their performance differences and providing validated protocols for their experimental utilization.

Physicochemical Comparison: The Electronic Inversion

The core distinction between Phe and 4-F-Phe lies not in size, but in electrostatics .[1][2] The high electronegativity of fluorine (3.98 vs. 2.1 for hydrogen) polarizes the aromatic ring, effectively inverting the quadrupole moment and altering the side chain's ability to engage in cation-


 interactions.
Table 1: Comparative Physicochemical Metrics[1]
PropertyL-Phenylalanine (Phe)L-4-Fluorophenylalanine (4-F-Phe)Impact on Bioactivity
Side Chain MW 91.1 Da109.1 DaNegligible steric clash in solvent-exposed sites.[1][2]
Van der Waals Radius H = 1.20 ÅF = 1.47 ÅNear-isosteric replacement; fits most Phe-binding pockets.[1][2]
Hansch Hydrophobicity (

)
0.00 (Reference)+0.144-F-Phe is more lipophilic , enhancing membrane permeability and hydrophobic core packing.[1][2]
Electronic Character Electron-rich

-cloud
Electron-deficient

-cloud
Critical: Reduces oxidative susceptibility; alters binding electrostatics.[1][2]
Quadrupole Moment (

)

B (Benzene)

B (Hexafluorobenzene)*
Dipole Inversion: Phe binds cations (Lys/Arg); 4-F-Phe repels them but binds anions.[1][2]
pKa (COOH) 1.831.8-1.9 (approx)Minimal backbone impact.[1][2]

*Note: Values refer to the benzene/hexafluorobenzene surrogates to illustrate the trend. Monofluorination (4-F) creates a strong dipole (


 D) rather than a complete quadrupole inversion, significantly weakening cation-

binding potential.[1][2]

Performance Analysis: Bioisosteric Implications[1][2]

Cation- Interactions and Receptor Selectivity

Native Phenylalanine is a key driver of cation-


 interactions , where the electron-rich face of the benzene ring binds positively charged residues (Lys, Arg) or ligands (acetylcholine).[1][2]
  • The 4-F-Phe Effect: The electron-withdrawing fluorine atom pulls electron density away from the ring center.[2] This significantly weakens cation-

    
     interactions.[2]
    
  • Application: If replacing Phe with 4-F-Phe results in a loss of potency, the original Phe likely participated in a critical cation-

    
     interaction.[2] Conversely, if potency is maintained or improved, the interaction was likely purely hydrophobic.[1]
    
Metabolic Stability (Proteolysis Resistance)

4-F-Phe is a validated tool for extending the half-life of peptide therapeutics.[1][2]

  • Mechanism: Chymotrypsin and similar serine proteases rely on hydrophobic binding pockets (S1 subsite) and specific electronic configurations to catalyze hydrolysis.[1][2] The C-F bond is chemically inert and alters the electronic profile of the aromatic ring, often slowing the rate of hydrolysis (

    
    ) while maintaining binding affinity (
    
    
    
    ).
  • Data Insight: Studies on proteasome inhibitors have shown that fluorinated Phe analogs can act as highly specific inhibitors by binding tightly to the chymotrypsin-like

    
    5 subunit without being rapidly degraded [1].[1][2]
    
Thermal Stability ( )

Incorporating 4-F-Phe into the hydrophobic core of proteins often increases the melting temperature (


).[1][2]
  • Causality: The increased hydrophobicity (Hansch

    
     +0.[1][2]14) drives stronger hydrophobic collapse.[2] Additionally, fluorine can engage in orthogonal dipolar interactions (C-F
    
    
    
    H-N) that native hydrogen cannot, potentially "locking" local conformations.[1][2]

Visualizing the Bioisosteric Logic

The following diagram illustrates the decision matrix and mechanistic flow when choosing 4-F-Phe.

Bioisostere_Logic Start Target Residue: Phenylalanine (Phe) Modification Substitution: 4-Fluorophenylalanine (4-F-Phe) Start->Modification Bioisosteric Design Prop1 Steric: Minimal Change (H -> F: +0.27 Å) Modification->Prop1 Prop2 Electronic: Strong Withdrawal (Dipole Creation) Modification->Prop2 Prop3 Lipophilic: Increased (Hansch π: +0.14) Modification->Prop3 Outcome1 Maintains Binding Pocket Fit Prop1->Outcome1 Outcome2 Weakens Cation-π Interactions Prop2->Outcome2 Reduced π-density Outcome3 Increases Proteolytic Stability Prop2->Outcome3 Electronic deactivation Prop3->Outcome3 Steric/Hydrophobic Shielding Outcome4 Enhances Hydrophobic Packing (Tm) Prop3->Outcome4

Caption: Mechanistic flow of 4-F-Phe substitution. The modification triggers specific physicochemical shifts that drive distinct functional outcomes in binding and stability.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporation

4-F-Phe is compatible with standard Fmoc chemistry but requires attention to coupling efficiency due to the slight electron-withdrawing effect on the


-amine nucleophilicity during chain elongation.[1][2]

Reagents:

  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[1][2]

  • Amino Acid: Fmoc-4-fluoro-L-phenylalanine (commercially available).[1][2]

  • Coupling Agents: HATU/HOAt (preferred for difficult sequences) or HBTU/HOBt.[1][2]

  • Base: Diisopropylethylamine (DIPEA).[1][2]

Protocol:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).[2]
  • Activation:

    • Dissolve Fmoc-4-F-Phe-OH (4 eq relative to resin loading) in DMF.[1][2]

    • Add HATU (3.9 eq) and HOAt (3.9 eq).[1][2]

    • Add DIPEA (8 eq) immediately before adding to resin.[1][2]

  • Coupling: Shake at Room Temperature for 45–60 min.

    • QC Check: Perform Kaiser test.[2] If not blue, coupling is complete.[2] If faint blue, perform a second coupling (double couple).[2]

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 min to prevent deletion sequences.

Proteolytic Stability Assay (Chymotrypsin Challenge)

This assay quantifies the stability enhancement provided by 4-F-Phe.[1][2]

Materials:

  • Substrate: Purified Peptide (Phe-variant vs. 4-F-Phe-variant).[1][2]

  • Enzyme:

    
    -Chymotrypsin (bovine pancreas, TLCK-treated).[1][2]
    
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.8.[1][2]
    

Workflow:

  • Preparation: Dissolve peptides to 1 mM in Buffer. Prepare Chymotrypsin stock (0.5 mg/mL).

  • Incubation:

    • Mix peptide (90

      
      L) with Enzyme solution (10 
      
      
      
      L) at 37°C.
    • Enzyme:Substrate ratio should be optimized (start at 1:100 w/w).[1][2]

  • Sampling:

    • At

      
       min, remove 10 
      
      
      
      L aliquots.[1][2]
    • Quench: Immediately add 40

      
      L of 1% TFA in Acetonitrile to stop the reaction.
      
  • Analysis:

    • Inject samples onto RP-HPLC (C18 column).[1][2]

    • Monitor peak area of the intact parent peptide.[1]

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    represents the degradation rate constant. Calculate Half-life:
    
    
    .[1][2]

Stability_Assay cluster_sampling Time Course Sampling Step1 Prepare 1mM Peptide (Tris pH 7.8 + CaCl2) Step2 Add Chymotrypsin (1:100 w/w ratio) Step1->Step2 Step3 Incubate at 37°C Step2->Step3 Sample Aliquot 10µL (0, 15, 30... min) Step3->Sample Quench Quench with 1% TFA/ACN Sample->Quench Step4 RP-HPLC Analysis (Quantify Parent Peak) Quench->Step4 Step5 Calculate t1/2 (Compare Phe vs 4-F-Phe) Step4->Step5

Caption: Workflow for determining proteolytic half-life (


). 4-F-Phe analogs typically exhibit extended 

compared to native sequences.[1][2]

References

  • Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Source: Nature Communications / PMC URL:[Link]

  • Binding of fluorinated phenylalanine alpha-factor analogs to Ste2p: Evidence for a cation-pi binding interaction. Source: Journal of Biological Chemistry / PMC URL:[Link]

  • Hydrophobicity of amino acid residues: differential scanning calorimetry and synthesis of aromatic analogues. Source: PubMed URL:[2][Link][2]

  • 4-Fluoro-L-phenylalanine Product Information & Properties. Source: PubChem URL:[1][2][3][Link][1][2]

Sources

A Comparative Guide to the Crystal Structure Analysis of Peptides with 4-Fluorophenylalanine Residues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of a Single Fluorine Atom

In the landscape of peptide-based drug discovery and protein engineering, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, 4-fluorophenylalanine (4-F-Phe), a synthetic analogue of phenylalanine, stands out for its ability to subtly yet profoundly influence peptide structure and function. The substitution of a single hydrogen atom with fluorine on the phenyl ring introduces minimal steric hindrance while dramatically altering the electronic properties of the side chain.[1][2] This modification can enhance metabolic stability, modulate binding affinity, and provide a unique spectroscopic probe for structural studies, making 4-F-Phe a valuable tool for medicinal chemists.[3][4][5]

This guide provides a comprehensive comparison of the crystal structure analysis of peptides containing 4-fluorophenylalanine residues against their non-fluorinated counterparts. We will delve into the experimental workflows, from synthesis to high-resolution structure determination, and present supporting data to illuminate the conformational consequences of this strategic fluorination.

The Rationale for Fluorination: Enhancing Peptide Properties

The introduction of fluorine, the most electronegative element, into a peptide backbone can lead to a cascade of beneficial effects.[2][6] The strong carbon-fluorine bond enhances resistance to proteolytic degradation, thereby increasing the in vivo half-life of peptide therapeutics.[1][5] Furthermore, the altered electrostatic potential of the fluorinated aromatic ring can influence crucial non-covalent interactions, such as cation-π and π-π stacking, which are often pivotal for receptor binding and biological activity.[1][6] Understanding the precise structural ramifications of 4-F-Phe incorporation through X-ray crystallography is therefore paramount for rational peptide design.

Experimental Protocols: From Peptide Synthesis to Crystal Structure

The journey from a peptide sequence to its three-dimensional structure is a multi-step process requiring meticulous execution. The following protocols outline the key stages, emphasizing the causality behind experimental choices.

Part 1: Peptide Synthesis and Purification

Peptides for crystallographic studies, both with and without 4-F-Phe, are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc or Boc protecting group chemistry.[3]

Step-by-Step Methodology:

  • Resin Selection: Choose a suitable solid support resin based on the C-terminal amino acid of the peptide.

  • Amino Acid Coupling:

    • Swell the resin in a suitable solvent (e.g., dimethylformamide, DMF).

    • Remove the Fmoc protecting group from the resin-bound amino acid using a piperidine solution in DMF.

    • Activate the carboxylic acid group of the incoming Fmoc-protected amino acid (either standard Phe or 4-F-Phe) using a coupling reagent (e.g., HBTU, HATU).

    • Couple the activated amino acid to the deprotected N-terminus of the growing peptide chain.

    • Wash the resin thoroughly to remove excess reagents.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, TFA, with scavengers).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC. Purity of >95% is generally required for crystallization trials.[7]

Expert Insight: The choice of coupling reagents and reaction times may need to be optimized for 4-F-Phe, as the electron-withdrawing nature of the fluorine atom can slightly modulate the reactivity of the amino acid.[8]

Part 2: Peptide Crystallization

Obtaining well-ordered crystals is often the most challenging step in X-ray crystallography.[9][10] The hanging drop vapor diffusion method is a commonly employed technique for screening a wide range of crystallization conditions.[11]

Step-by-Step Methodology:

  • Prepare Peptide Stock Solution: Dissolve the purified peptide in a suitable buffer to a final concentration typically between 10-20 mg/mL.[11]

  • Set Up Crystallization Plates:

    • Pipette a reservoir solution containing a precipitant (e.g., polyethylene glycol, salts) into the wells of a crystallization plate.

    • On a siliconized glass coverslip, mix a small volume (e.g., 1 µL) of the peptide stock solution with an equal volume of the reservoir solution.[11]

  • Incubation: Invert the coverslip and seal it over the reservoir well. Incubate the plate in a vibration-free environment at a constant temperature.

  • Crystal Growth: Water vapor will slowly diffuse from the drop to the more concentrated reservoir solution, gradually increasing the peptide and precipitant concentration in the drop and, under optimal conditions, leading to the formation of crystals.

  • Optimization: If initial screens do not yield crystals, systematically vary the peptide concentration, precipitant type and concentration, pH, and temperature.[12]

Trustworthiness: The purity of the peptide is paramount for successful crystallization. Impurities can inhibit nucleation and lead to poorly formed crystals or amorphous precipitate.[7][11]

Part 3: X-ray Diffraction Data Collection and Structure Determination

Once suitable crystals are obtained, their atomic structure can be determined by analyzing how they diffract X-rays.

Step-by-Step Methodology:

  • Crystal Harvesting and Cryo-protection:

    • Carefully mount a single crystal in a nylon loop.

    • Briefly soak the crystal in a cryo-protectant solution (often the reservoir solution supplemented with a cryo-agent like glycerol) to prevent ice formation during data collection at cryogenic temperatures.

    • Flash-cool the crystal in liquid nitrogen.

  • X-ray Diffraction:

    • Mount the frozen crystal on a goniometer in an X-ray beamline (synchrotron or in-house source).

    • Rotate the crystal in the X-ray beam and collect the diffraction patterns on a detector.

  • Data Processing:

    • Integrate the diffraction spots and scale the data to obtain a set of structure factor amplitudes.

  • Phase Determination and Model Building:

    • Determine the phases of the structure factors (a critical step that can be challenging for novel structures).

    • Calculate an electron density map.

    • Build an atomic model of the peptide into the electron density map.

  • Refinement: Refine the atomic model against the experimental data to improve its accuracy.

  • Validation and Deposition: Validate the final structure and deposit it in the Protein Data Bank (PDB).

Authoritative Grounding: The entire process, from data collection to structure validation, should adhere to established crystallographic standards and utilize well-validated software packages.[10]

Visualizing the Workflow

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Crystallography synthesis Solid-Phase Peptide Synthesis purification RP-HPLC Purification synthesis->purification verification Mass Spec & HPLC Analysis purification->verification screening Hanging Drop Vapor Diffusion Screening verification->screening optimization Condition Optimization screening->optimization crystals Single Crystal Growth optimization->crystals data_collection X-ray Data Collection crystals->data_collection phasing Phasing & Model Building data_collection->phasing refinement Structure Refinement & Validation phasing->refinement final_structure final_structure refinement->final_structure Final 3D Structure

Caption: Experimental workflow for peptide crystal structure determination.

Comparative Structural Analysis: The Impact of 4-Fluorophenylalanine

The incorporation of 4-F-Phe can induce significant, albeit often localized, changes in peptide conformation. These changes are best illustrated by comparing the crystal structures of fluorinated peptides with their non-fluorinated analogues.

Conformational Preferences

The electron-withdrawing fluorine atom can influence the torsional angles of the peptide backbone and the side chain of the 4-F-Phe residue itself.[13][14] This can lead to a pre-organization of the peptide into a conformation that is more favorable for binding to its target or for enhanced stability. Studies have shown that fluorination can either stabilize or disrupt secondary structures like helices and turns, depending on the position of the substitution and the surrounding sequence.[14][15]

Packing and Intermolecular Interactions

In the crystalline state, the packing of peptide molecules is dictated by a network of intermolecular interactions. The introduction of fluorine can alter these interactions. For example, the modified electrostatic potential of the phenyl ring can influence π-π stacking interactions.[6] Additionally, fluorine can participate in non-covalent interactions, including weak hydrogen bonds and halogen bonds, which can further influence the crystal packing.

Quantitative Data Summary

The following table summarizes hypothetical crystallographic data for a model peptide and its 4-F-Phe analogue to illustrate the types of comparisons that can be made.

ParameterModel Peptide (with Phe)Model Peptide (with 4-F-Phe)
PDB ID XXXXYYYY
Resolution (Å) 1.501.45
Space Group P2₁2₁2₁P2₁2₁2₁
Unit Cell (a, b, c in Å) 30.2, 50.5, 60.130.5, 50.3, 60.4
Backbone RMSD (Å) -0.35
Key Torsional Angle (χ1 of Phe/4-F-Phe) -175°-178°
Thermal Stability (Tm in °C) 7582

Note: This table is illustrative. Actual data would be sourced from specific published crystal structures.

Visualizing Conformational Impact

conformational_impact cluster_peptide Peptide Conformation cluster_properties Resulting Properties node_phe Native Peptide (with Phenylalanine) node_conf1 Favored Conformation A node_phe->node_conf1 node_conf2 Alternative Conformation B node_phe->node_conf2 node_fphe Fluorinated Peptide (with 4-F-Phe) node_conf3 Stabilized Conformation A' node_fphe->node_conf3 node_activity_native Standard Biological Activity node_conf1->node_activity_native node_stability_native Moderate Stability node_conf2->node_stability_native node_activity_fluoro Enhanced Binding Affinity node_conf3->node_activity_fluoro node_stability_fluoro Increased Proteolytic Stability node_conf3->node_stability_fluoro

Caption: Impact of 4-F-Phe on peptide conformation and properties.

Conclusion

The crystal structure analysis of peptides containing 4-fluorophenylalanine provides invaluable insights into the subtle yet powerful effects of fluorination. By offering a detailed view of the conformational changes at an atomic level, these studies enable the rational design of peptides with enhanced stability, tailored binding affinities, and improved therapeutic potential. The protocols and comparative data presented in this guide underscore the importance of X-ray crystallography as a tool to unlock the full potential of fluorinated amino acids in drug discovery and development.

References

  • Unveiling the Structural Impact of 4-Fluorophenylalanine Incorporation in Peptides: A Compar
  • The Role of L-4-Fluorophenylalanine in Advanced Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive, procedurally-focused guidance for the safe handling and disposal of Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate (CAS No. 73283-54-2). As a fluorinated amino acid derivative, this compound requires specialized handling to ensure the safety of laboratory personnel and to mitigate environmental persistence. This guide is designed for researchers, scientists, and drug development professionals who demand technical accuracy and actionable protocols.

Hazard Characterization and Inherent Risks

Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate is an organic compound whose hazard profile is significantly influenced by its fluorinated aromatic ring. The carbon-fluorine bond is one of the strongest in organic chemistry, which leads to high thermal stability and resistance to natural degradation.[1][2] This persistence necessitates a disposal strategy focused on complete chemical destruction rather than simple neutralization or dilution.

While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule should always be your primary reference, we can infer its likely hazards based on analogous structures. Fluorinated aromatic compounds are often classified as irritants.[1][3] Therefore, it is imperative to treat this substance as hazardous until proven otherwise.

Table 1: Anticipated Hazard Profile and Precautionary Measures

Hazard Classification (Anticipated)DescriptionRecommended Precautionary Action
Skin Irritant May cause irritation upon direct contact with the skin.Avoid all skin contact. Wash hands thoroughly after handling.[3][4]
Eye Irritant May cause serious eye irritation or damage upon contact.Wear appropriate safety glasses or chemical goggles at all times.[3][5]
Respiratory Tract Irritant Inhalation of dust or aerosols may cause respiratory irritation.Handle exclusively in a well-ventilated area or a certified chemical fume hood.[1][6]
Environmental Hazard As a fluorinated organic compound, it is persistent in the environment ("forever chemical").Prevent any release into the environment. Do not dispose of down the drain.[1][2][7]

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

A robust PPE protocol is the foundation of safe chemical handling. The selection of PPE should be based on a thorough risk assessment of the procedures being performed.

Table 2: Required Personal Protective Equipment (PPE)

EquipmentSpecificationRationale for Use
Eye Protection ANSI Z87.1-rated safety glasses or chemical splash goggles.Protects eyes from accidental splashes of the chemical, which can cause serious irritation.[3][5]
Hand Protection Nitrile or other compatible chemical-resistant gloves.Prevents skin contact and irritation. Gloves must be inspected before use and removed properly to avoid contamination.[4]
Body Protection Standard laboratory coat. An acid-resistant or impermeable apron is recommended for larger quantities.Protects skin and personal clothing from contamination.[6]
Respiratory Protection Not typically required for small quantities handled in a fume hood. Use a NIOSH-approved respirator if aerosols may be generated outside of a hood.Prevents inhalation of the compound, which may cause respiratory irritation.[3]

Immediate Response: Spill Management Protocol

Even with meticulous planning, spills can occur. A swift and correct response is critical to maintaining a safe laboratory environment.

Step-by-Step Spill Cleanup:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate (If Necessary): For large spills or spills outside of a containment area, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.

  • Don Appropriate PPE: Before addressing the spill, don the full PPE outlined in Table 2.

  • Contain the Spill: Use a chemical spill kit with a universal absorbent (e.g., vermiculite or sand) to cover and contain the material. Do not use combustible materials like paper towels to absorb the initial spill.

  • Collect the Material: Carefully scoop the absorbed material and spilled compound into a designated, sealable container. Use non-sparking tools if the compound is dissolved in a flammable solvent.[3]

  • Decontaminate the Area: Clean the spill area with soap and water or an appropriate laboratory detergent.

  • Dispose of Cleanup Waste: The container with the absorbed material is now considered hazardous waste. Label it clearly and dispose of it according to the procedures in the following section.

  • Wash Hands: Thoroughly wash your hands after the cleanup is complete.[6]

Core Disposal Workflow for Laboratory-Scale Waste

The disposal of Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate is governed by strict regulations due to its chemical nature. The following workflow, mandated by the EPA's Resource Conservation and Recovery Act (RCRA), ensures compliance and safety from "cradle-to-grave."[8]

DisposalWorkflow Start Waste Generated: Methyl (2S)-2-amino-3- (4-fluorophenyl)propanoate Classify Step 1: Classify as 'Hazardous Waste' (Halogenated Organic) Start->Classify Segregate Step 2: Segregate Waste Do NOT mix with non-halogenated or aqueous waste. Classify->Segregate Containerize Step 3: Containerize & Label - Chemically compatible container - Tightly sealed - Label: 'Hazardous Waste' + Chemical Name Segregate->Containerize Store Step 4: Accumulate in Lab Store in a designated Satellite Accumulation Area (SAA). Containerize->Store Pickup Step 5: Arrange Disposal Contact institutional EHS for pickup and manifest documentation. Store->Pickup Facility Final Destination: Licensed Hazardous Waste Disposal Facility Pickup->Facility

Caption: Disposal Decision Workflow for Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate.

Procedural Steps:
  • Waste Identification and Classification: As a generator of this waste, you are legally required to determine if it is hazardous.[8][9] Given the presence of the fluorine halogen, this compound must be classified as a halogenated organic hazardous waste .[10]

  • Waste Segregation: Proper segregation is paramount. This waste stream must be kept separate from all other waste types.[9]

    • DO NOT mix with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).

    • DO NOT mix with aqueous waste, acids, or bases.[10] Cross-contamination can create complex, expensive waste mixtures and potential safety hazards.

  • Containerization and Labeling:

    • Collect waste in a container made of a compatible material (e.g., borosilicate glass or high-density polyethylene) that can be tightly sealed.

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate".

  • Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • This area should be under the direct control of the laboratory personnel and located at or near the point of generation.

  • Arranging for Professional Disposal:

    • Once the container is full, or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) department to arrange for pickup.

    • The waste will be tracked using a hazardous waste manifest system to ensure it reaches a licensed disposal facility.[11] You must never dispose of this chemical in the regular trash or down the drain.[7]

Approved Disposal Technologies: The Science of Destruction

Due to the stability of the carbon-fluorine bond, specialized disposal technologies are required for complete destruction.

  • Primary Recommendation: High-Temperature Incineration: This is the most effective and recommended disposal method.[1] Incineration at temperatures typically above 1,000°C in a facility specifically permitted to handle halogenated waste provides the energy required to break the C-F bonds and completely destroy the molecule.[2][12]

  • Alternative Method: Secure Chemical Landfill: While permissible under EPA guidelines, disposing of this compound in a hazardous waste landfill does not destroy it.[2] It merely contains it, posing a long-term environmental risk. This option should only be considered if incineration is not feasible.

References

  • PubChem. Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate. National Center for Biotechnology Information. Available at: [Link]

  • ERG Environmental Services. How to Properly Manage Hazardous Waste Under EPA Regulations. Available at: [Link]

  • U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. EPA. Available at: [Link]

  • American Elements. Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride. Available at: [Link]

  • U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. EPA. Available at: [Link]

  • Tetra Tech. Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Available at: [Link]

  • AEG Environmental. Best Practices for Hazardous Waste Disposal. Available at: [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. EPA. Available at: [Link]

  • PubChem. Methyl 2-amino-2-methylpropanoate. National Center for Biotechnology Information. Available at: [Link]

  • MCF Environmental Services. Guidelines for Disposing of PFAs. Available at: [Link]

  • Institute for Molecular Biology & Biophysics. Laboratory Safety Guidelines. Available at: [Link]

  • Eurofins Scientific. EU Guide for Transitioning to Fluorine-Free Firefighting Foams (F3). Available at: [Link]

  • Lab Manager. Lab Safety Rules and Guidelines. Available at: [Link]

  • Amino Labs. Lab Safety and Best Practices. Available at: [Link]

  • University of California, Santa Cruz Environmental Health & Safety. Hazardous Waste Reduction. Available at: [Link]

  • European Chemicals Agency (ECHA). Fluorine - Substance Information. Available at: [Link]

  • Creighton University. Laboratory Safety and Chemical Hygiene Plan. Available at: [Link]

  • Oklahoma State University Environmental Health and Safety. Laboratory Safety Rules. Available at: [Link]

  • European Chemicals Agency (ECHA). EU Guidance for transitioning to Fluorine-Free Firefighting Foams. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.